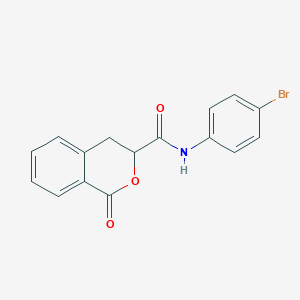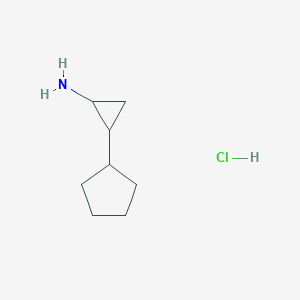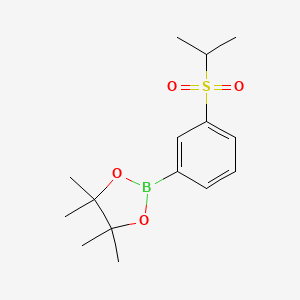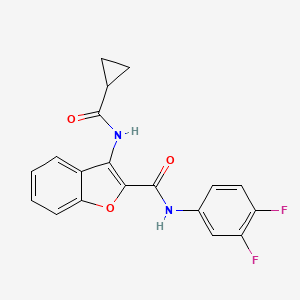
N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide, also known as BHOB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHOB is a small molecule that belongs to the class of oxalamide derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is not fully understood, but several studies have suggested that it may act by modulating the activity of various signaling pathways. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in inflammation and cancer. It has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has also been found to inhibit the activity of several enzymes, such as COX-2 and MMP-9, which are involved in cancer progression. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has also been found to exhibit low toxicity in vitro and in vivo. However, there are also limitations to the use of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide in lab experiments. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a relatively new compound, and its pharmacokinetic properties are not fully understood. The optimal dosage and treatment duration of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide have not been established, and further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide. Further studies are needed to determine the optimal dosage and treatment duration of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide in vivo. The pharmacokinetic properties of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide need to be fully characterized to determine its bioavailability and distribution in vivo. The potential therapeutic applications of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders, need to be explored. The development of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide analogs with improved pharmacokinetic properties and efficacy is also an area of future research.
Métodos De Síntesis
The synthesis of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide involves a multi-step process starting from readily available starting materials. The first step involves the synthesis of 2-hydroxy-4-methoxy-2-methylbutyric acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with benzylamine to form the benzylamide intermediate. The final step involves the reaction of the benzylamide intermediate with oxalyl chloride to form N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide. The synthesis of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has been reported in several scientific publications, and the yield and purity of the compound have been optimized.
Aplicaciones Científicas De Investigación
N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. Several scientific studies have reported the potential therapeutic applications of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide in the treatment of various diseases, such as cancer, viral infections, and inflammation. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has been shown to inhibit the growth of cancer cells and induce cell death in several cancer cell lines. It has also been found to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis C virus. N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-benzyl-N'-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(20,8-9-21-2)11-17-14(19)13(18)16-10-12-6-4-3-5-7-12/h3-7,20H,8-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSWUPBHSSJXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C(=O)NCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2870703.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2870710.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2870711.png)

![1-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2870713.png)
![(1R,4R,5R)-1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2870714.png)




![N-(4-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2870722.png)
![3-Cyclopropyl-1-(1-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2870724.png)